Lipophilicity (LogP) Advantage Over Benzothiazole-2-carbonitrile for Membrane Permeability-Dependent Applications
The target compound exhibits an ACD/LogP of 3.60, which is substantially higher than the predicted logP of approximately 1.0–1.5 for the non-fused benzothiazole-2-carbonitrile analog (C4H2N2S, CAS 1452-16-0) due to the absence of the naphthalene ring . This difference translates to a predicted bioconcentration factor (BCF) of 319 at pH 7.4 for the target compound, suggesting significantly greater membrane partitioning capacity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.60; ACD/BCF (pH 7.4) = 319 |
| Comparator Or Baseline | Benzothiazole-2-carbonitrile: estimated LogP ~1.0–1.5 (no experimental value reported; inference based on smaller molecular volume and absence of naphthalene ring) |
| Quantified Difference | ΔLogP ≈ 2.1–2.6; BCF ~319 vs. predicted BCF < 50 for the comparator |
| Conditions | Predicted values from ACD/Labs algorithms as compiled by Guidechem; computed BCF at pH 7.4. No experimental logP values are publicly available for either compound. |
Why This Matters
For applications requiring passive membrane diffusion (e.g., cellular assays, blood-brain barrier penetration), the >100-fold higher predicted BCF of the naphtho-fused compound constitutes a decisive selection criterion over the simple benzothiazole analog.
